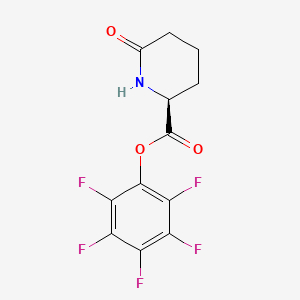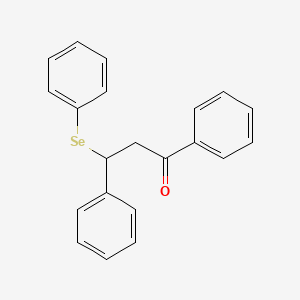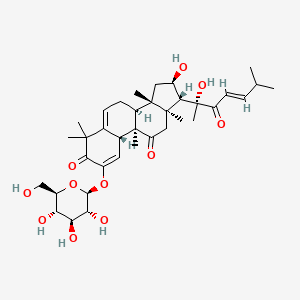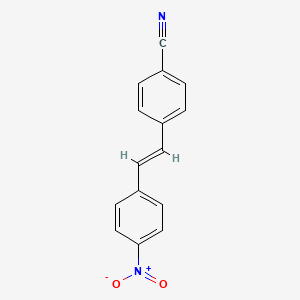
(E)-4-Cyano-4'-nitrostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Cyano-4’-nitrostilbene is an organic compound that belongs to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. This particular compound features a cyano group (-CN) and a nitro group (-NO2) attached to the phenyl rings, making it a derivative of stilbene. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Cyano-4’-nitrostilbene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-cyanobenzaldehyde and 4-nitrobenzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with a suitable base, such as piperidine, in the presence of a solvent like ethanol. This reaction forms the intermediate 4-cyano-4’-nitrostilbene.
Purification: The crude product is then purified using recrystallization techniques to obtain the pure (E)-4-Cyano-4’-nitrostilbene.
Industrial Production Methods
Industrial production of (E)-4-Cyano-4’-nitrostilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the nitro group to an amino group, forming 4-amino-4’-cyano-stilbene.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-cyanobenzoic acid and 4-nitrobenzoic acid.
Reduction: 4-amino-4’-cyano-stilbene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-Cyano-4’-nitrostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-Cyano-4’-nitrostilbene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4’-methoxystilbene: Similar structure but with a methoxy group instead of a nitro group.
4-Cyano-4’-aminostilbene: Similar structure but with an amino group instead of a nitro group.
4-Nitro-4’-methoxystilbene: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
(E)-4-Cyano-4’-nitrostilbene is unique due to the presence of both cyano and nitro groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
74518-94-8 |
|---|---|
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4-[(E)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(10-8-13)17(18)19/h1-10H/b2-1+ |
Clé InChI |
AVUPZCWYUFGWKE-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C#N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


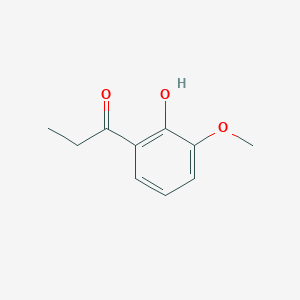

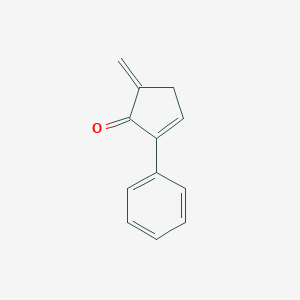

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)

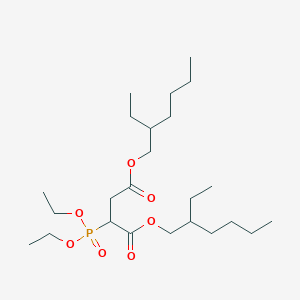
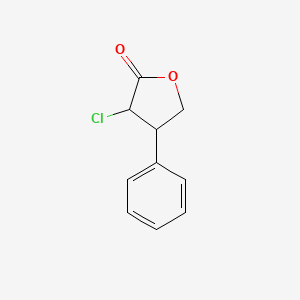
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
